N-[4-(benzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine
Description
N-[4-(Benzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine is a synthetic organic compound characterized by a 1,3-oxazole core substituted with a benzenesulfonyl group at position 4 and a 2-methylphenyl group at position 2. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via its sulfonamide and heterocyclic motifs.
Properties
IUPAC Name |
N-[4-(benzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-16-10-7-8-13-18(16)19-23-21(20(27-19)22-14-9-15-24(2)3)28(25,26)17-11-5-4-6-12-17/h4-8,10-13,22H,9,14-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHYJCWQJAJXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NCCCN(C)C)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-halo ketone and an amide.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the oxazole ring using benzenesulfonyl chloride in the presence of a base like pyridine.
Attachment of the Dimethylamino Propyl Group: This can be achieved through a nucleophilic substitution reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the benzenesulfonyl group, potentially converting it to a benzenesulfinyl or benzenesulfanyl group.
Substitution: The compound can participate in various substitution reactions, especially at the oxazole ring and the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce sulfinyl or sulfanyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(benzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry
Industrially, the compound can be used in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its diverse reactivity and functional groups make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-[4-(benzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of substituents, but it shares functional and structural motifs with several analogs. Below is a systematic comparison:
Structural Features and Functional Groups
Key Observations :
- Sulfonamide Groups : The benzenesulfonyl group in the target compound is bulkier and more lipophilic than the methanesulfonamide in or the methylsulfonyl group in , which may reduce aqueous solubility but enhance membrane permeability.
- Substituent Effects : The 2-methylphenyl group on the oxazole introduces steric hindrance, contrasting with the smaller hydroxy-dimethylethyl group in or the unsubstituted phenyl in .
Physicochemical Properties
Analysis :
- The target compound’s high LogP (3.2) reflects contributions from the benzenesulfonyl and dimethylated diamine groups, favoring lipid-rich environments.
- Lower solubility compared to and is attributed to reduced polarity from bulky aromatic substituents.
Biological Activity
N-[4-(benzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure includes a benzenesulfonyl group and an oxazole moiety, contributing to its unique reactivity and solubility. The molecular formula is with a molecular weight of 372.45 g/mol. Its synthesis typically involves the formation of the oxazole ring through cyclization reactions, followed by sulfonylation and nucleophilic substitution to introduce the dimethylamino propyl group.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related oxazole derivatives showed promising antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values ranging from 64 to 512 µg/mL .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 64 | Strong against S. aureus |
| Compound B | 128 | Moderate against E. coli |
| This compound | TBD | TBD |
Antitumor Activity
In vitro studies have demonstrated that related compounds possess antitumor properties. For instance, copper(II) complexes derived from oxazole ligands exhibited high cytotoxicity against various cancer cell lines such as Patu8988 (pancreatic cancer) and SGC7901 (gastric cancer) through mechanisms involving apoptosis induction .
Case Studies
- Case Study on Antimicrobial Efficacy : A series of synthesized oxazole derivatives were tested for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure significantly influenced their activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug design.
- Case Study on Antitumor Activity : In a comparative study of several oxazole derivatives, it was found that those with electron-withdrawing groups displayed enhanced cytotoxic effects in human cancer cell lines. This suggests potential pathways for further development of effective anticancer agents.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial protein synthesis pathways.
- Induction of Apoptosis : The antitumor effects may be mediated through the activation of apoptotic pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
